molecular formula C14H19Cl2N3O2S B15348555 Isoquinoline-5-sulfonic acid piperidin-4-ylamide dihydrochloride CAS No. 936250-34-9

Isoquinoline-5-sulfonic acid piperidin-4-ylamide dihydrochloride

Katalognummer: B15348555
CAS-Nummer: 936250-34-9
Molekulargewicht: 364.3 g/mol
InChI-Schlüssel: MAHWURKVWMOAAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isoquinoline-5-sulfonic acid piperidin-4-ylamide dihydrochloride is a synthetic organic compound characterized by an isoquinoline core substituted with a sulfonic acid group at position 5, which is further conjugated to a piperidin-4-ylamide moiety. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications .

Eigenschaften

CAS-Nummer

936250-34-9

Molekularformel

C14H19Cl2N3O2S

Molekulargewicht

364.3 g/mol

IUPAC-Name

N-piperidin-4-ylisoquinoline-5-sulfonamide;dihydrochloride

InChI

InChI=1S/C14H17N3O2S.2ClH/c18-20(19,17-12-4-7-15-8-5-12)14-3-1-2-11-10-16-9-6-13(11)14;;/h1-3,6,9-10,12,15,17H,4-5,7-8H2;2*1H

InChI-Schlüssel

MAHWURKVWMOAAY-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1NS(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl.Cl

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Isoquinoline-5-sulfonic acid piperidin-4-ylamide dihydrochloride has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound is used in biological studies to investigate its effects on various biological systems.

  • Industry: It is used in the chemical industry for the synthesis of various chemicals and materials.

Wirkmechanismus

The mechanism by which Isoquinoline-5-sulfonic acid piperidin-4-ylamide dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Piperidine vs. Pyrrolidine Derivatives

  • (R)- and (S)-Isoquinoline-5-sulfonic Acid Pyrrolidin-3-ylamide Dihydrochloride Structural Difference: Replaces the six-membered piperidine ring (C₅H₁₁N) with a five-membered pyrrolidine ring (C₄H₉N) at the amide position. Implications:
  • Stereochemistry : The (R) and (S) enantiomers () could exhibit divergent biological activities due to chiral recognition in biological systems.

Positional Isomerism in Piperidine Substitution

  • (S)-Isoquinoline-5-sulfonic Acid Piperidin-3-ylamide () Structural Difference: The amide group is attached to position 3 of the piperidine ring instead of position 3. Implications:
  • Spatial Orientation : Position 3 substitution may disrupt hydrogen bonding or charge interactions compared to position 4, altering target selectivity .

  • (S)-5-(Piperidine-1-sulfonyl)-isoquinoline () Structural Difference: The sulfonic acid group is replaced with a sulfonyl group linked to the piperidine nitrogen. Implications:

Aromatic System Modifications

  • 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline Dihydrochloride () Structural Difference: Features a substituted aniline ring instead of isoquinoline. Implications:
  • Hydrophobicity: The isopropoxy and methyl groups enhance lipophilicity, which may improve membrane permeability compared to the polar isoquinoline-sulfonic acid system .

Physicochemical and Functional Comparisons

Compound Core Structure Key Substituents Salt Form Potential Advantages
Target Compound Isoquinoline 5-sulfonic acid, piperidin-4-ylamide Dihydrochloride Enhanced solubility, stability
(R/S)-Pyrrolidin-3-ylamide analog () Isoquinoline 5-sulfonic acid, pyrrolidin-3-ylamide Dihydrochloride Chirality-dependent activity
Piperidin-3-ylamide analog () Isoquinoline 5-sulfonic acid, piperidin-3-ylamide Not specified Altered binding orientation
2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline () Aniline Isopropoxy, methyl, piperidin-4-yl Dihydrochloride Increased lipophilicity

Vorbereitungsmethoden

Directed Sulfonation of Isoquinoline

Isoquinoline undergoes electrophilic substitution at the 5-position under controlled conditions. A representative protocol involves:

  • Reagents : Fuming sulfuric acid (30% SO₃), 180–200°C, 6–8 hours.
  • Mechanism : The electron-deficient pyridine ring directs sulfonation to the 5-position via σ-complex intermediacy.
  • Yield : ~60–70% after recrystallization.

Alternative Route from 5-Aminoisoquinoline

5-Aminoisoquinoline (CAS 1125-60-6) serves as a versatile intermediate:

  • Diazotization : Treatment with NaNO₂/HCl at 0–5°C generates a diazonium salt.
  • Sulfite Displacement : Reaction with NaHSO₃/CuCN yields 5-sulfoisoquinoline.
  • Advantage : Higher regioselectivity (>90%) compared to direct sulfonation.

Conversion to Sulfonyl Chloride

Isoquinoline-5-sulfonic acid must be activated for amide bond formation. This is achieved via sulfonyl chloride synthesis :

Thionyl Chloride Method

  • Conditions : Reflux with excess SOCl₂ (5 eq), catalytic DMF, 4–6 hours.
  • Reaction :
    $$
    \text{C₉H₇NO₃S} + \text{SOCl₂} \xrightarrow{\text{DMF}} \text{C₉H₅ClNO₂S} + \text{HCl} + \text{SO₂}
    $$
  • Yield : 85–90% after vacuum distillation.

Phosphorus Pentachloride Alternative

  • Conditions : PCl₅ (3 eq) in anhydrous DCM, 0°C to RT, 2 hours.
  • Limitation : Requires rigorous moisture exclusion.

Sulfonamide Coupling with Piperidin-4-amine

The key step involves nucleophilic substitution of the sulfonyl chloride with piperidin-4-amine:

Standard Coupling Protocol

  • Reagents :
    • Isoquinoline-5-sulfonyl chloride (1 eq)
    • Piperidin-4-amine (1.2 eq)
    • Triethylamine (2 eq) in anhydrous THF.
  • Conditions : 0°C → RT, 12 hours under N₂.
  • Workup : Extraction with ethyl acetate, washing (NaHCO₃, brine), silica gel chromatography.
  • Yield : 75–80%.

Mechanistic Insights

The reaction proceeds via a two-step mechanism:

  • Nucleophilic attack by the amine on the electrophilic sulfur.
  • Elimination of HCl , facilitated by triethylamine.

Dihydrochloride Salt Formation

The final step ensures stability and solubility:

Acidic Precipitation

  • Protocol :
    • Dissolve sulfonamide in anhydrous ethanol.
    • Bubble HCl gas until pH < 2.
    • Cool to −20°C, collect precipitate.
  • Yield : >95% with high purity.

Characterization Data

  • Melting Point : 248–250°C (decomp.).
  • ¹H NMR (D₂O): δ 9.12 (s, 1H, isoquinoline-H1), 8.65–7.89 (m, 5H, aromatic), 3.81–2.95 (m, 9H, piperidinyl + NH₂).

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Cost Efficiency
Directed Sulfonation SO₃/H₂SO₄ sulfonation 65 98 High
Diazonium Route NaHSO₃ displacement 72 99 Moderate
Thionyl Chloride SOCl₂ activation 88 97 Moderate
PCl₅ Activation PCl₅ in DCM 82 96 Low

Critical Challenges and Optimization Strategies

  • Regioselectivity Control : Use of electron-withdrawing groups or Lewis acid catalysts (e.g., FeCl₃) improves 5-position selectivity.
  • Sulfonyl Chloride Stability : Store under inert atmosphere at −20°C to prevent hydrolysis.
  • Amine Availability : Piperidin-4-amine hydrochloride (CAS 1803587-27-0) is commercially available but costly; in-house synthesis via Boc protection/deprotection is viable.

Industrial-Scale Considerations

  • Continuous Flow Synthesis : Microreactors improve heat transfer during exothermic sulfonation.
  • Green Chemistry : Replacement of SOCl₂ with SO₂Cl₂ reduces hazardous waste.

Q & A

Q. What are the recommended methods for synthesizing Isoquinoline-5-sulfonic acid piperidin-4-ylamide dihydrochloride?

The synthesis typically involves coupling isoquinoline-5-sulfonyl chloride with piperidin-4-ylamine under basic conditions, followed by dihydrochloride salt formation. Key steps include:

  • Sulfonamide bond formation : React isoquinoline-5-sulfonyl chloride with piperidin-4-ylamine in a polar aprotic solvent (e.g., DMF or THF) at 0–25°C for 12–24 hours .
  • Salt formation : Treat the free base with HCl in an ethanol/water mixture to precipitate the dihydrochloride salt.
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CHCl₃/MeOH gradient) to achieve >95% purity .

Q. Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₁₈Cl₂N₃O₂S
Molecular Weight379.28 g/mol
Solubility (aqueous)Soluble in water, DMSO, methanol

Q. How should researchers characterize the purity and structure of this compound?

A multi-technique approach is critical:

  • NMR Spectroscopy : Use ¹H/¹³C NMR to confirm sulfonamide bond formation and piperidine ring conformation (e.g., δ 2.5–3.5 ppm for piperidine protons) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 379.28 .
  • HPLC Analysis : Reverse-phase C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm; retention time ~8–10 minutes .

Q. Table 2: Recommended Analytical Parameters

TechniqueConditionsTarget Metrics
HPLCC18 column, 70:30 ACN/water + 0.1% TFA, 1.0 mL/minPurity ≥98%, single peak
NMRD₂O or DMSO-d₆, 400–600 MHzIntegration ratios, coupling

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use a fume hood for weighing and synthesis due to potential HCl vapor release .
  • First Aid : For skin contact, rinse with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity?

  • Target Identification : Link to receptor/kinase inhibition hypotheses (e.g., NMDA or serotonin receptors) based on structural analogs .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity) with IC₅₀ determination .
    • Cell Viability : Test against cancer cell lines (e.g., HeLa) via MTT assay at 1–100 μM concentrations .
  • Controls : Include positive controls (e.g., known inhibitors) and solvent-only blanks to validate results .

Q. Table 3: Example Biological Screening Data

Assay TypeConditionResult (IC₅₀)Reference
ATPase Inhibition10 mM Tris-HCl, pH 7.412.3 μM
Cell ViabilityHeLa, 48h incubation45.6 μM

Q. How should contradictory data on solubility or stability be resolved?

  • Replicate Experiments : Perform triplicate measurements under standardized conditions (pH, temperature) .
  • Advanced Analytics : Use DSC (differential scanning calorimetry) to assess thermal stability and DLS (dynamic light scattering) for aggregation studies .
  • Theoretical Frameworks : Apply QSPR (quantitative structure-property relationship) models to predict solubility/stability anomalies .

Q. Key Considerations :

  • Variability in HCl counterion stoichiometry may affect solubility; confirm salt form via elemental analysis .
  • Compare results with structurally related dihydrochloride salts (e.g., piperidine-pyridine derivatives) to identify trends .

Q. Methodological Guidance for Reproducibility

  • Document all synthetic steps, including solvent grades and reaction times, per IUPAC guidelines .
  • Share raw NMR/MS data in supplementary materials to enable peer validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.